molecular formula C19H32ClNO4 B585988 8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride CAS No. 896472-95-0

8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride

Cat. No.: B585988
CAS No.: 896472-95-0
M. Wt: 373.918
InChI Key: QIMZXZBWMHCVKE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO4.ClH/c20-19(14-21,15-22)13-12-17-10-8-16(9-11-17)6-4-2-1-3-5-7-18(23)24;/h8-11,21-22H,1-7,12-15,20H2,(H,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMZXZBWMHCVKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCCCCC(=O)O)CCC(CO)(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747836
Record name 8-{4-[3-Amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl}octanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896472-95-0
Record name 8-{4-[3-Amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl}octanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride involves several key steps. The primary synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:

    Reaction Temperature and Time: Optimizing these parameters to ensure complete reaction and minimize by-products.

    Purification: Using techniques such as recrystallization and chromatography to achieve high purity.

    Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols and other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the amine and hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Various alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidized Derivatives: Carboxylic acids and ketones.

    Reduced Derivatives: Alcohols and amines.

    Substituted Derivatives: Alkylated and acylated compounds.

Mechanism of Action

8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride exerts its effects through several mechanisms:

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 8-[4-[3-Amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid hydrochloride
  • Synonyms: FTY720 Octanoic Acid Hydrochloride
  • CAS No.: 896472-95-0
  • Molecular Formula: C₁₉H₃₁NO₄·HCl
  • Molecular Weight : 373.91468 g/mol

Structural Features :

  • Core Structure: An octanoic acid chain (C8) linked to a para-substituted phenyl group.
  • Substituent: A branched butyl group with amino (-NH₂), hydroxy (-OH), and hydroxymethyl (-CH₂OH) moieties at the 3-position of the phenyl ring .

Physicochemical Properties :

  • LogP : 3.77 (indicative of moderate lipophilicity) .
  • Polar Surface Area (PSA): 103.78 Ų , suggesting moderate polarity due to multiple hydroxyl and amino groups.

Pharmacological Relevance :

  • Therapeutic Class: Derived from FTY720 (fingolimod), a sphingosine-1-phosphate (S1P) receptor modulator used in immunomodulation .
  • Mechanism: The octanoic acid modification may enhance bioavailability or target engagement compared to parent compounds.
Structural and Functional Analogues

The following compounds share structural motifs (aromatic rings, amino acid backbones, hydrochloride salts) and are selected for comparison based on evidence:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents LogP Therapeutic Use References
8-[4-[3-Amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid hydrochloride 896472-95-0 C₁₉H₃₁NO₄·HCl 373.91 Octanoic acid, hydroxymethyl, amino, hydroxy 3.77 Immunomodulation (S1P receptor target)
(R)-4-Amino-3-phenylbutyric acid hydrochloride 3060-41-1 C₁₀H₁₃NO₂·HCl 231.68 Phenyl, amino, butyric acid ~1.2* Neurological research (GABA analogues)
(R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride 269726-85-4 C₁₁H₁₁N₂O₂·HCl 254.68 Cyano (C≡N), phenyl, amino ~1.5* Enzyme inhibition studies
3-Amino-4-(4-hydroxyphenyl)butyric acid hydrochloride N/A C₁₀H₁₃NO₃·HCl 247.68 Hydroxyphenyl, amino ~0.8* Antioxidant or metabolic research
(R)-3-Amino-4-pentafluorophenylbutanoic acid hydrochloride N/A C₁₀H₈F₅NO₂·HCl 335.63 Pentafluorophenyl, amino ~2.5* PET imaging (fluorinated probes)

*Estimated LogP values based on structural analogs.

Key Comparisons

Lipophilicity and Bioavailability: The target compound’s octanoic acid chain confers higher lipophilicity (LogP 3.77) compared to shorter-chain analogs like (R)-4-amino-3-phenylbutyric acid hydrochloride (LogP ~1.2) . This enhances membrane permeability, critical for central nervous system (CNS) targeting. Fluorinated derivatives (e.g., pentafluorophenyl in ) exhibit increased LogP (~2.5), balancing solubility and bioavailability for imaging applications.

Functional Groups and Target Specificity: Hydroxymethyl and Hydroxy Groups: Unique to the target compound, these groups may facilitate hydrogen bonding with S1P receptors, enhancing receptor affinity . Cyano Group: In (R)-3-amino-4-(4-cyanophenyl)butanoic acid hydrochloride , the electron-withdrawing cyano moiety could modulate enzyme inhibition (e.g., proteases). Fluorinated Aromatics: The pentafluorophenyl group in improves metabolic stability and binding to hydrophobic pockets in enzymes or receptors.

Therapeutic Applications: Immunomodulation: The target compound’s structural similarity to FTY720 suggests S1P receptor modulation, used in autoimmune diseases . Neurological Agents: (R)-4-amino-3-phenylbutyric acid hydrochloride may act as a GABA analogue, targeting neurotransmitter pathways. Imaging Probes: Fluorinated analogs (e.g., ) are tailored for positron emission tomography (PET) due to fluorine-18 compatibility.

Safety and Handling: Hydrochloride salts of amino acid derivatives generally require precautions for inhalation or skin contact (e.g., first-aid measures in ).

Research Findings
  • FTY720 Derivatives: Modifications like octanoic acid extension in the target compound improve pharmacokinetics over FTY720, which has a shorter alkyl chain .
  • Metabolic Stability: Cyano- or fluorinated phenyl groups () resist oxidative metabolism, extending half-life in vivo.
  • Structural-Activity Relationship (SAR): Elongated alkyl chains (e.g., octanoic acid) enhance lipophilicity and CNS penetration. Hydroxyl groups improve solubility but may reduce blood-brain barrier permeability.

Biological Activity

8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid; hydrochloride, also known as Fingolimod Octanoic Acid Hydrochloride, is a derivative of Fingolimod, an immunomodulatory drug primarily used in the treatment of multiple sclerosis. This compound has garnered interest due to its potential therapeutic applications and mechanisms of action related to immune modulation and cellular signaling.

  • Molecular Formula : C19H32ClNO4
  • Molecular Weight : 373.915 g/mol
  • CAS Number : 896472-95-0

The biological activity of this compound is primarily attributed to its role as a sphingosine-1-phosphate (S1P) receptor modulator. The following mechanisms have been identified:

  • S1P Receptor Modulation : The compound binds to S1P receptors, leading to receptor internalization and downregulation, which is crucial for its immunomodulatory effects.
  • Lymphocyte Sequestration : By modulating S1P receptors, it prevents lymphocyte egress from lymphoid tissues, thereby reducing autoimmune responses.
  • Apoptosis Induction : The compound induces apoptosis in specific immune cells, contributing to its immunosuppressive properties .

Biological Activity and Research Findings

Research has explored various aspects of the biological activity of this compound, including its effects on immune cell modulation and potential therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeDescription
Immunomodulation Modulates immune responses by affecting lymphocyte trafficking and survival.
Antiproliferative Effects Induces apoptosis in activated T-cells, potentially useful in autoimmune disease treatment.
Neuroprotective Effects Investigated for neuroprotective properties in models of neurodegeneration .
Anti-inflammatory Effects Reduces pro-inflammatory cytokine production in activated immune cells .

Case Studies

Several studies have highlighted the efficacy of Fingolimod Octanoic Acid Hydrochloride in various disease models:

  • Multiple Sclerosis Models : In experimental autoimmune encephalomyelitis (EAE) models, the compound demonstrated significant reduction in clinical symptoms and inflammatory cell infiltration in the central nervous system (CNS).
  • Cancer Research : Studies have shown that this compound can inhibit tumor growth by inducing apoptosis in cancer cells while sparing normal cells, suggesting a selective mechanism that could be exploited for cancer therapy .
  • Neurodegenerative Disorders : Preliminary studies indicate potential benefits in neurodegenerative disease models, where it may help mitigate neuronal damage through its anti-inflammatory properties .

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